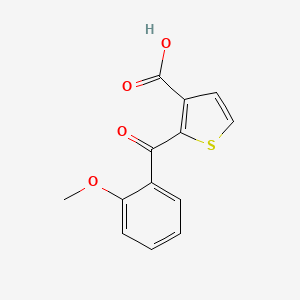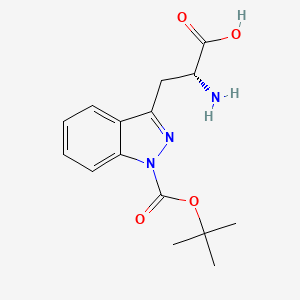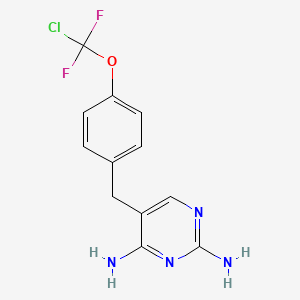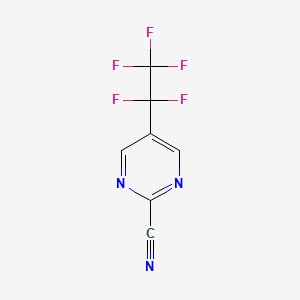
Ammonium Bis(PerfluoroOctylEthyl)Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium Bis(PerfluoroOctylEthyl)Phosphate is a perfluorinated compound known for its unique properties, including high thermal stability, chemical resistance, and surfactant characteristics. This compound is part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their non-stick and water-repellent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium Bis(PerfluoroOctylEthyl)Phosphate typically involves the reaction of perfluorooctylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reaction of Perfluorooctylethyl Alcohol with Phosphorus Oxychloride: This step forms the intermediate perfluorooctylethyl phosphate.
Neutralization with Ammonium Hydroxide: The intermediate is then neutralized to form the final product, this compound.
Types of Reactions:
Oxidation: This compound is resistant to oxidation due to the strong C-F bonds.
Reduction: It does not readily undergo reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Typically, strong oxidizing agents are required, but the compound’s resistance makes these reactions less common.
Substitution: Reagents such as alkoxides or amines can be used under mild conditions to substitute at the phosphorus center.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium Bis(PerfluoroOctylEthyl)Phosphate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the production of non-stick coatings, water-repellent fabrics, and firefighting foams.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions and dispersions. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.
Comparación Con Compuestos Similares
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctane Sulfonate (PFOS)
- Bis(Perfluorooctyl)Phosphate
Comparison:
- Thermal Stability: Ammonium Bis(PerfluoroOctylEthyl)Phosphate exhibits higher thermal stability compared to PFOA and PFOS.
- Chemical Resistance: It has superior chemical resistance due to the presence of strong C-F bonds.
- Surfactant Properties: While all these compounds have surfactant properties, this compound is particularly effective in forming stable emulsions.
This compound’s unique combination of thermal stability, chemical resistance, and surfactant properties makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H12F34NO4P |
|---|---|
Peso molecular |
1007.2 g/mol |
Nombre IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-yl) phosphate |
InChI |
InChI=1S/C20H9F34O4P.H3N/c1-3(5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)57-59(55,56)58-4(2)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h3-4H,1-2H3,(H,55,56);1H3 |
Clave InChI |
JNXUHGXTLDPCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


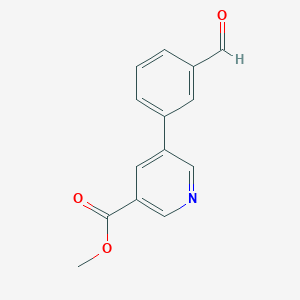
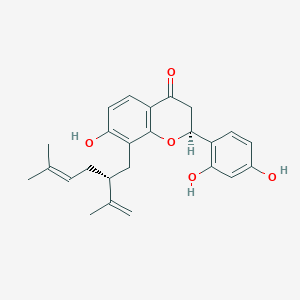

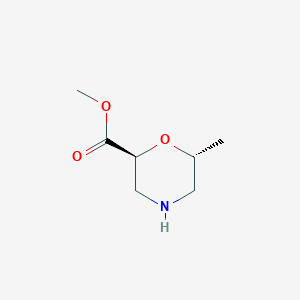
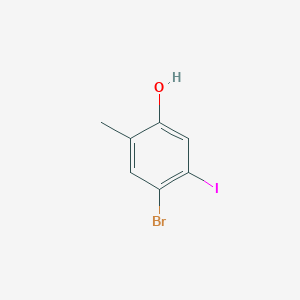
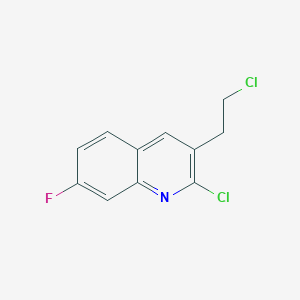


![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)

